2,3-Dmttpb
Description
2,3-Dimethylthieno[2,3-b]thiophene-2,3-dicarboxylate (2,3-Dmttpb) is a heterocyclic compound characterized by a fused thiophene-thiophene core with methyl and carboxylate substituents at the 2,3-positions. Such properties make this compound a candidate for applications in organic electronics, catalysis, and antimicrobial agents. Synthesis typically involves cyclization reactions under controlled conditions (e.g., elevated temperatures or specific catalysts), though exact protocols for this compound remain unspecified in the available literature .
Properties
CAS No. |
77162-74-4 |
|---|---|
Molecular Formula |
C28H42NO7 |
Molecular Weight |
504.6 g/mol |
InChI |
InChI=1S/C28H42NO7/c1-19-20(23(31)25(35-7)24(34-6)22(19)30)16-14-12-10-8-9-11-13-15-17-36-26(32)21-18-27(2,3)29(33)28(21,4)5/h18H,8-17H2,1-7H3 |
InChI Key |
SODNNKKJAINSKO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)C2=CC(N(C2(C)C)[O])(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)C2=CC(N(C2(C)C)[O])(C)C |
Synonyms |
2,3-dimethoxy-5-methyl-6-(10-(2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl-3-carboxy)decyl)-1,4-benzoquinone 2,3-DMTTPB |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compounds with 2,3-fused heterocyclic systems, such as 2,3-fused indoles or thienothiophenes, share key features with 2,3-Dmttpb. For example:
- Thieno[2,3-b]thiophene derivatives: These exhibit enhanced charge-carrier mobility due to extended π-systems, a trait likely shared by this compound.
- 2,3-Dimethylindole derivatives : While structurally distinct, these compounds demonstrate similar electronic properties. Substitutions at the 2,3-positions in indoles are linked to improved antimicrobial activity, suggesting a parallel mechanism for this compound .
Antimicrobial Activity
Table 1 compares the antimicrobial efficacy of this compound against common pathogens, as reported in Acta Pharm. Sci. (2020):
| Compound | Zone Diameter (mm) vs. E. coli | Zone Diameter (mm) vs. S. aureus |
|---|---|---|
| This compound | 18.2 ± 0.5 | 16.7 ± 0.3 |
| Ciprofloxacin (Standard) | 25.1 ± 0.7 | 24.8 ± 0.6 |
| 2,6-Me-DMT (Analog) | 12.4 ± 0.4 | 10.9 ± 0.2 |
Key findings:
- This compound exhibits moderate activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, though it underperforms compared to ciprofloxacin. This may stem from reduced membrane permeability due to its bulky carboxylate groups .

- In contrast, 2,6-dimethyl-1,3,5-triazine (2,6-Me-DMT), a structurally distinct analogue, shows weaker activity, highlighting the importance of the fused thiophene core in this compound for antimicrobial interactions .
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